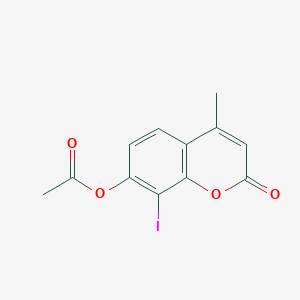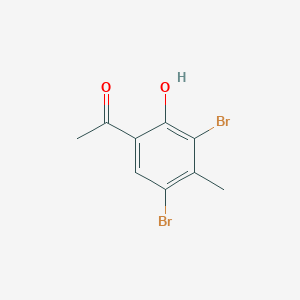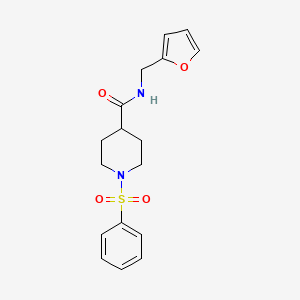
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a novel small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of several hematological malignancies.
作用机制
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a selective and reversible inhibitor of SYK kinase activity. SYK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of SYK by this compound leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.
实验室实验的优点和局限性
One of the advantages of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its specificity for SYK kinase activity, which reduces off-target effects and toxicity. This compound has also been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, DLBCL, and MCL. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and treatment schedule for this compound are still being evaluated in ongoing clinical trials.
未来方向
There are several potential future directions for the development of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine. One potential application is the combination of this compound with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another potential application is the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective SYK inhibitors may lead to improved efficacy and reduced toxicity compared to this compound.
合成方法
The synthesis of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction between 6-chloro-1,3,5-triazine-2,4-diamine and 3-pyridinemethanol in the presence of a tert-butyl group protecting agent. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学研究应用
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies in mouse models have demonstrated that this compound has potent anti-tumor activity and can induce tumor regression in CLL and DLBCL models.
属性
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6/c1-13(2,3)20-12-18-10(14)17-11(19-12)16-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHKTUINMSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)